2-(cyclopentyloxy)-N-(pyrimidin-2-yl)isonicotinamide
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Overview
Description
2-(cyclopentyloxy)-N-(pyrimidin-2-yl)isonicotinamide is a useful research compound. Its molecular formula is C15H16N4O2 and its molecular weight is 284.319. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation for Insecticidal and Antibacterial Potential
The research on pyrimidine linked pyrazole heterocyclics, including derivatives of isonicotinamide, focuses on their synthesis through microwave irradiative cyclocondensation and evaluation for insecticidal and antibacterial activities. These compounds are synthesized to explore their potential in addressing issues related to pests and microbial infections, contributing significantly to agricultural and public health sectors. This approach not only showcases the versatility of isonicotinamide derivatives in synthesizing novel compounds but also their application in developing potential insecticidal and antimicrobial agents (P. P. Deohate, Kalpana A. Palaspagar, 2020).
Development of PET Agents for Alzheimer's Disease Imaging
The exploration into isonicotinamide derivatives extends into the field of neurology, where compounds like 2-(cyclopropanecarboxamido)-N-(pyrimidin-2-yl)isonicotinamide are synthesized for use as potential PET imaging agents. This research is pivotal in advancing the diagnosis and understanding of Alzheimer's disease, offering a non-invasive method to study the brain's biochemical changes and contributing to the development of targeted therapies (Mingzhang Gao, Min Wang, Q. Zheng, 2017).
Novel NNMT Inhibitors for Diabetes Treatment
In the realm of metabolic disorders, novel pyrimidine-5-carboxamide compounds, including isonicotinamide derivatives, are identified as inhibitors of Nicotinamide N-methyltransferase (NNMT). Targeting NNMT offers a promising therapeutic strategy for treating diabetes and associated metabolic syndromes. The development of these inhibitors underscores the therapeutic potential of isonicotinamide derivatives in addressing complex diseases like diabetes, showcasing the broad applicability of these compounds in medicinal chemistry (R. W. Sabnis, 2021).
Mechanism of Action
Target of Action
Compounds with a pyrimidine ring, such as “2-(cyclopentyloxy)-N-(pyrimidin-2-yl)isonicotinamide”, often interact with enzymes or receptors that recognize nucleotide bases, as pyrimidine is one of the fundamental structures in nucleic acids .
Mode of Action
The interaction of “this compound” with its targets could involve the formation of hydrogen bonds between the pyrimidine ring and the target molecule, leading to changes in the target’s conformation or activity .
Biochemical Pathways
The affected pathways would depend on the specific targets of “this compound”. If the targets are enzymes involved in nucleotide metabolism, the compound could affect DNA replication or repair, RNA transcription, or protein synthesis .
Pharmacokinetics
The ADME properties of “this compound” would depend on factors such as its solubility, stability, and the presence of functional groups that can be metabolized by the body. The cyclopentyloxy group might increase the compound’s lipophilicity, potentially enhancing its ability to cross cell membranes .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. If it inhibits an enzyme involved in DNA replication, for example, it could lead to cell cycle arrest .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “this compound”. For example, a low pH might protonate certain functional groups on the compound, potentially affecting its binding to its targets .
Properties
IUPAC Name |
2-cyclopentyloxy-N-pyrimidin-2-ylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-14(19-15-17-7-3-8-18-15)11-6-9-16-13(10-11)21-12-4-1-2-5-12/h3,6-10,12H,1-2,4-5H2,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCMJAVQRVGDMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.